

A Comprehensive Technical Guide to 1-Bromo-3-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-methylhexane**

Cat. No.: **B13168464**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

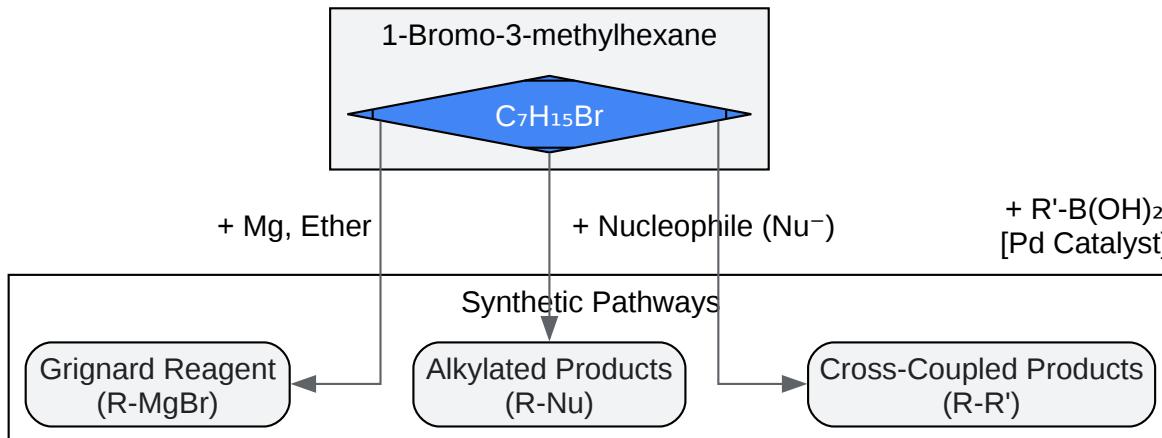
1-Bromo-3-methylhexane is a halogenated alkane with the chemical formula $C_7H_{15}Br$.^{[1][2][3]} Its unambiguous identification in scientific literature and databases is ensured by its CAS Registry Number: 75854-66-9.^{[1][2][4]} This compound serves as a valuable building block and reagent in organic synthesis.^[3] Its structure, featuring a bromine atom on a primary carbon and a chiral center at the 3-position, makes it a subject of interest for studying reaction mechanisms, such as nucleophilic substitutions, and for synthesizing more complex, branched organic molecules.^[3] This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and experimental protocols relevant to its application in research and development.

Chemical and Physical Properties

The physicochemical properties of **1-Bromo-3-methylhexane** are summarized below. While some sources describe its appearance as a white powder, its molecular weight and structure are more consistent with a liquid state at room temperature, with a density greater than water.^{[1][4]}

Property	Value	Reference
CAS Number	75854-66-9	[1] [4] [5]
Molecular Formula	C ₇ H ₁₅ Br	[1] [2] [3]
Molecular Weight	179.10 g/mol	[1] [2] [3]
IUPAC Name	1-bromo-3-methylhexane	[1] [3]
Boiling Point	65 °C (at 20 Torr) / 170.18 °C (estimated)	[2] [6]
Density	1.141 g/cm ³ / 1.1337 g/cm ³ (estimated)	[2] [6]
Canonical SMILES	CCCC(C)CCBr	[1] [2]
XLogP3-AA (LogP)	3.8	[1] [7] [8]
Rotatable Bond Count	4	[1] [2]
Exact Mass	178.03571 Da	[1] [2] [7]
Heavy Atom Count	8	[2]
Complexity	43.7	[2] [7]

Reactivity and Synthetic Applications


1-Bromo-3-methylhexane is a versatile electrophilic reagent primarily used for introducing the 3-methylhexyl group into molecules. Its reactivity is centered around the carbon-bromine bond, which allows it to participate in a variety of synthetic transformations.

Key Reactions:

- Nucleophilic Substitution: As a primary alkyl halide, it can undergo nucleophilic substitution reactions. Researchers utilize this compound to study the dynamics of substitution mechanisms.[\[3\]](#)
- Grignard Reactions: It can react with magnesium to form a Grignard reagent (3-methylhexylmagnesium bromide), a powerful nucleophile used to create new carbon-carbon

bonds.[1]

- Cross-Coupling Reactions: It can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form bonds with aryl or vinyl groups.[1]

[Click to download full resolution via product page](#)

Synthetic pathways starting from **1-Bromo-3-methylhexane**.

Experimental Protocols

While specific, validated protocols for **1-Bromo-3-methylhexane** are not widely published, the following sections provide detailed methodologies for the synthesis of a similar bromoalkane, its use in a representative alkylation reaction, and its spectroscopic characterization. These protocols are intended for an audience proficient in standard laboratory techniques.

Protocol 1: Synthesis of a Bromoalkane via S_n2 Reaction (Representative)

This protocol is adapted for the synthesis of 1-bromo-3-methylbutane from 3-methylbutanol and serves as a model for converting a primary alcohol to a primary alkyl bromide.[9]

Objective: To synthesize a primary bromoalkane from its corresponding primary alcohol via an acid-catalyzed S_n2 reaction.

Materials:

- 3-methyl-1-butanol
- Sodium bromide (NaBr)
- Concentrated Sulfuric Acid (H₂SO₄)
- Distilled water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- 50 mL round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

- Combine 3-methyl-1-butanol (0.1 mol), sodium bromide (0.11 mol), and 15 mL of water in a 50 mL round-bottom flask.
- Cool the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant swirling.
- Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.
- Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Two layers will form. Separate the layers and discard the lower aqueous layer.
- Wash the upper organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and finally 15 mL of water.
- Dry the crude organic product over anhydrous magnesium sulfate.
- Decant the dried liquid and purify by simple distillation to obtain the final product.

Protocol 2: O-Alkylation of a Phenol (Representative Application)

This protocol demonstrates the use of a bromoalkane as an alkylating agent, a common application in drug development for modifying phenolic hydroxyl groups.[\[10\]](#)

Objective: To introduce an alkyl chain onto a phenolic oxygen via Williamson ether synthesis.

Materials:

- 4-Nitrophenol
- **1-Bromo-3-methylhexane**
- Potassium carbonate (K_2CO_3)
- Acetone
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask, add 4-nitrophenol (10 mmol), potassium carbonate (15 mmol), and 50 mL of acetone.
- Stir the suspension vigorously at room temperature for 10 minutes.
- Add **1-Bromo-3-methylhexane** (11 mmol) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure.

- Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Experimental workflow for a representative O-alkylation reaction.

Protocol 3: Spectroscopic Analysis

This section outlines standard procedures for acquiring NMR and MS data for a bromoalkane, adapted from a guide for a similar compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Use a standard single-pulse sequence on a spectrometer (e.g., 400 MHz).
 - Acquire 16-64 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.
 - Expected Signals: A triplet for the bromine-adjacent methylene group (CH_2Br) is anticipated around δ 3.3–3.5 ppm.[1]
- ^{13}C NMR Acquisition:

- Use a proton-decoupled pulse sequence.
- Acquire 1024 or more scans with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion or GC-MS).
- Ionization: Use a standard ionization technique such as Electron Ionization (EI).
- Data Analysis: Analyze the mass spectrum for the molecular ion peak and fragmentation patterns. A key feature will be the isotopic distribution for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.[11]

Role in Drug Design and Development

While **1-Bromo-3-methylhexane** may not be a final drug product, its role as a synthetic intermediate is significant. Brominated organic compounds are prevalent in medicinal chemistry.[12] The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[12] The 3-methylhexyl moiety, introduced by this reagent, can serve as a lipophilic side chain to enhance membrane permeability or to probe binding pockets in drug targets.[10] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a foundational tool for building diverse molecular libraries for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3-methylhexane (75854-66-9) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]
- 3. 1-Bromo-3-methylhexane|C7H15Br|CAS 75854-66-9 [benchchem.com]
- 4. 1-Bromo-3-methylhexane, CasNo.75854-66-9 BOC Sciences United States [bocscichem.lookchem.com]
- 5. 75854-66-9|1-Bromo-3-methylhexane|BLD Pharm [bldpharm.com]
- 6. 1-BROMO-3-METHYLHEXANE [chemicalbook.com]
- 7. (3S)-1-bromo-3-methylhexane | C7H15Br | CID 101654436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-3-methylhexane | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Bromo-3-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13168464#1-bromo-3-methylhexane-cas-number\]](https://www.benchchem.com/product/b13168464#1-bromo-3-methylhexane-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com